REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>O>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:18]=[CH:17][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
25.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature for 1.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
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the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous solution of sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
DISTILLATION
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Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting crystal crop was harvested by filtration
|
Type
|
WASH
|
Details
|
rinsed with hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |